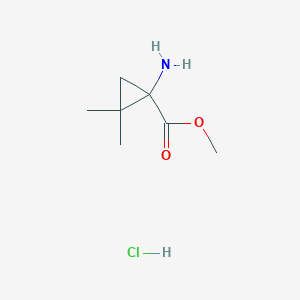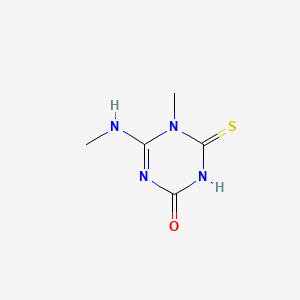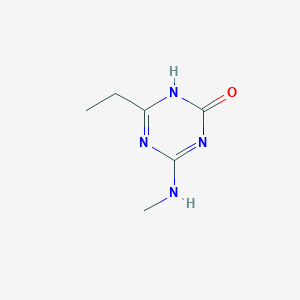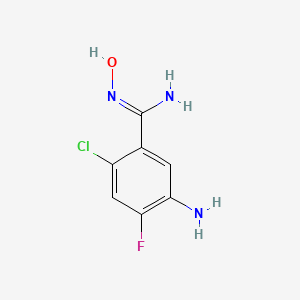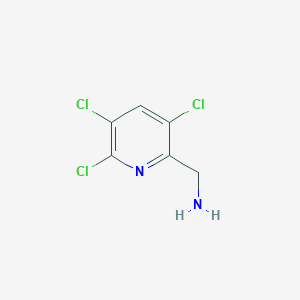![molecular formula C28H44N2O2 B13130229 3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two octyloxy groups attached to the biphenyl core, along with two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4’-dihydroxybiphenyl and 1-bromooctane.
Etherification: The hydroxyl groups of 4,4’-dihydroxybiphenyl are etherified with 1-bromooctane in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Amination: The resulting 3,3’-bis(octyloxy)-[1,1’-biphenyl] is then subjected to nitration followed by reduction to introduce the amine groups at the 4,4’-positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated processes can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The octyloxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkoxy or aryloxy derivatives.
Applications De Recherche Scientifique
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:
Materials Science: Used in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its liquid crystalline properties.
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Polymer Chemistry: Utilized in the synthesis of polymers with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions can influence the electronic properties of materials, making it useful in organic electronics. The compound’s ability to form ordered structures is crucial for its applications in liquid crystal displays and other optoelectronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dioctyloxybiphenyl: Similar structure but lacks the amine groups.
3,3’-Dioctyloxy-[1,1’-biphenyl]-4,4’-dinitro: Contains nitro groups instead of amine groups.
4,4’-Dioctyloxy-[1,1’-biphenyl]-3,3’-diamine: Similar but with different substitution pattern.
Uniqueness
3,3’-Bis(octyloxy)-[1,1’-biphenyl]-4,4’-diamine is unique due to the presence of both octyloxy and amine groups, which impart distinct electronic and structural properties. This combination makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.
Propriétés
Formule moléculaire |
C28H44N2O2 |
|---|---|
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
4-(4-amino-3-octoxyphenyl)-2-octoxyaniline |
InChI |
InChI=1S/C28H44N2O2/c1-3-5-7-9-11-13-19-31-27-21-23(15-17-25(27)29)24-16-18-26(30)28(22-24)32-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20,29-30H2,1-2H3 |
Clé InChI |
HIHAITQOKZZZOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OCCCCCCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


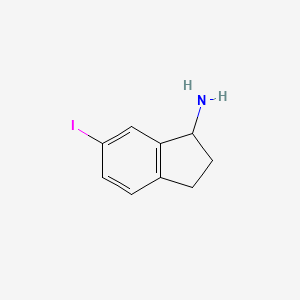
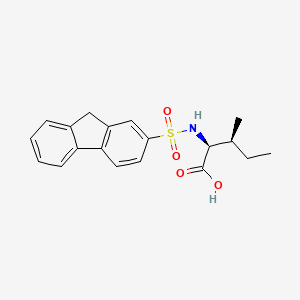
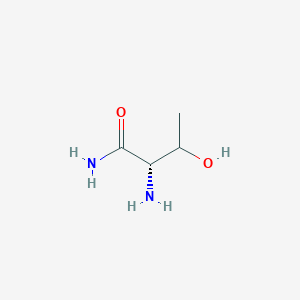

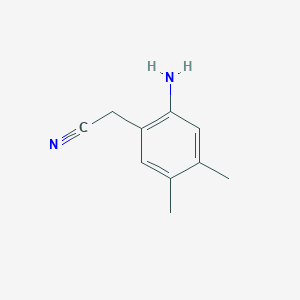
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)

![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
